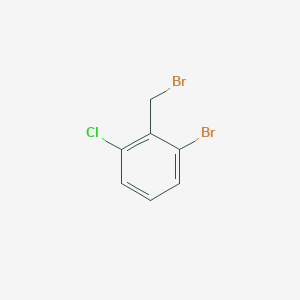
1-Fluoro-2,4-dimethoxy-5-nitrobenzene
Descripción general
Descripción
1-Fluoro-2,4-dimethoxy-5-nitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene typically involves the nitration of 2-fluoro-1,4-dimethoxybenzene. The reaction is carried out using nitric acid as the nitrating agent. The process is conducted at low temperatures, around 0°C, to ensure high yield and selectivity. The reaction proceeds as follows:
Starting Material: 2-Fluoro-1,4-dimethoxybenzene
Reagent: Nitric acid (64-66%)
Conditions: Reaction at 0°C for 10 minutes
Yield: Approximately 90%
The structure of the synthesized compound is confirmed using various analytical techniques such as X-ray crystallography, NMR spectroscopy, elemental analysis, and mass spectrometry .
Análisis De Reacciones Químicas
1-Fluoro-2,4-dimethoxy-5-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups and the electron-withdrawing nitro group makes the compound reactive towards electrophiles. Common reagents include halogens and sulfonating agents.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Fluoro-2,4-dimethoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: It is utilized in the preparation of advanced materials with specific electronic and optical properties.
The compound’s unique combination of functional groups makes it a versatile building block in various synthetic pathways .
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene is primarily determined by its functional groups. The nitro group is known to participate in redox reactions, while the methoxy groups influence the compound’s electronic properties. The fluorine atom can engage in interactions with biological targets, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Fluoro-2,4-dimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Fluoro-1,4-dimethoxybenzene: Lacks the nitro group, resulting in different chemical behavior and uses.
1-Fluoro-2,4-dinitrobenzene: Contains an additional nitro group, making it more reactive and suitable for different applications.
The unique combination of functional groups in this compound distinguishes it from these related compounds, offering specific advantages in certain synthetic and research contexts .
Propiedades
IUPAC Name |
1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJLLXINJRFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374317 | |
| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195136-62-0 | |
| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-5-fluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)
![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)









